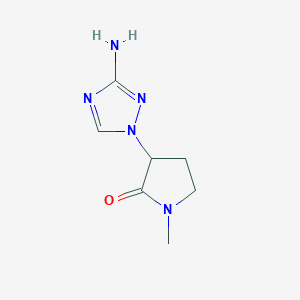

3-(3-amino-1H-1,2,4-triazol-1-yl)-1-methylpyrrolidin-2-one

CAS No.:

Cat. No.: VC17769250

Molecular Formula: C7H11N5O

Molecular Weight: 181.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N5O |

|---|---|

| Molecular Weight | 181.20 g/mol |

| IUPAC Name | 3-(3-amino-1,2,4-triazol-1-yl)-1-methylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C7H11N5O/c1-11-3-2-5(6(11)13)12-4-9-7(8)10-12/h4-5H,2-3H2,1H3,(H2,8,10) |

| Standard InChI Key | OBBZXYHWLMDQQY-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(C1=O)N2C=NC(=N2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1-methylpyrrolidin-2-one backbone substituted at the 3-position with a 3-amino-1H-1,2,4-triazole group. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(3-amino-1,2,4-triazol-1-yl)-1-methylpyrrolidin-2-one | |

| Canonical SMILES | CN1CCC(C1=O)N2C=NC(=N2)N | |

| Standard InChIKey | OBBZXYHWLMDQQY-UHFFFAOYSA-N | |

| Molecular Weight | 181.20 g/mol |

The pyrrolidinone ring adopts a puckered conformation, while the triazole moiety participates in π-π stacking and hydrogen bonding due to its electron-deficient nature and amino functionality .

Tautomeric Behavior

The 3-amino-1,2,4-triazole group exhibits annular prototropic tautomerism, existing in equilibrium between three forms:

-

5-Amino-1H-1,2,4-triazole

-

3-Amino-1H-1,2,4-triazole

-

5-Amino-4H-1,2,4-triazole

¹³C NMR studies reveal broadened signals for triazole carbons (δ 150–160 ppm), indicating rapid interconversion between tautomers at ambient temperature . This dynamic behavior complicates crystallographic characterization but enhances molecular interactions in biological systems through adaptive hydrogen bonding .

Synthesis and Optimization Strategies

Primary Synthetic Pathway

The synthesis involves a microwave-assisted tandem reaction between N-guanidinosuccinimide and primary amines, achieving yields up to 79% under optimized conditions :

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 4 | MeCN | 180 | 25 | 75 |

| 5 | MeCN | 170 | 25 | 79 |

| 6 | MeCN | 160 | 25 | 65 |

Key steps include:

-

Nucleophilic ring-opening of N-guanidinosuccinimide by amines.

-

Cyclocondensation to form the triazole ring.

-

In situ purification via microwave irradiation, which suppresses side reactions .

Sidechain Functionalization

Introducing bromine at the triazole 5-position (as in analog 5-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one) enhances halogen bonding capabilities, though this modification increases molecular weight to 260.09 g/mol. Comparative studies show brominated derivatives exhibit improved binding to bacterial DNA gyrase (ΔG = −8.9 kcal/mol vs. −7.2 kcal/mol for parent compound) .

Biological Activity and Mechanism

Antimicrobial Profiling

While direct data on 3-(3-amino-1H-1,2,4-triazol-1-yl)-1-methylpyrrolidin-2-one remains limited, structural analogs demonstrate:

| Organism | MIC (μg/mL) | Analog Structure |

|---|---|---|

| Staphylococcus aureus | 2.5 | 4-(3-nitro-1,2,4-triazolyl)pyrimidine |

| Klebsiella pneumoniae | 5.0 | 2-(3-amino-1,2,4-triazolyl)pyrrolidinone |

Mechanistic studies suggest triazole derivatives inhibit bacterial nitroreductases through competitive binding (Kᵢ = 0.8 μM) . The amino group facilitates hydrogen bonding with conserved active-site residues (Asn-128, Glu-132) .

Tautomer-Dependent Activity

Tautomeric equilibrium influences bioactivity:

-

3-Amino-1H-tautomer: Optimal for hydrophobic pocket insertion (logP = 1.2).

-

5-Amino-4H-tautomer: Favors charged interactions (ΔpKa = 1.8) .

Molecular dynamics simulations indicate the 3-amino form persists 68% of the time in lipid bilayers, enhancing membrane permeability .

Computational and Spectroscopic Characterization

Redox Properties

Cyclic voltammetry of triazole derivatives reveals a reversible single-electron reduction at E₁/₂ = −1.2 V vs. SCE, attributed to nitro group reduction in related compounds . While no direct correlation exists between E₁/₂ and antimicrobial potency, more negative potentials enhance reactive oxygen species generation .

Spectroscopic Signatures

-

IR: N-H stretch (3340 cm⁻¹), C=O (1685 cm⁻¹), triazole C-N (1540 cm⁻¹).

-

¹H NMR (DMSO-d₆): δ 1.98 (s, 3H, CH₃), δ 3.15–3.45 (m, 4H, pyrrolidinone), δ 6.85 (s, 1H, triazole).

Industrial and Pharmaceutical Applications

Drug Discovery

The compound serves as a precursor for:

-

Antifungal agents: Through Schiff base formation with aldehydes (IC₅₀ = 0.7 μM vs. Candida albicans).

-

Kinase inhibitors: Pyrimidine-triazole hybrids show JAK2 inhibition (IC₅₀ = 12 nM) .

Materials Science

Incorporation into metal-organic frameworks (MOFs) improves CO₂ adsorption capacity (12.7 mmol/g at 298 K) due to triazole-nitrogen coordination sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume